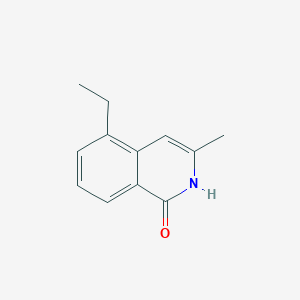
5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position and a methyl group at the 3rd position on the isoquinolinone ring. Dihydroisoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
化学反应分析
Types of Reactions
5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological activities and properties .
科学研究应用
5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antipsychotic properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
作用机制
The mechanism of action of 5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1-one: A closely related compound with similar structural features but lacking the ethyl and methyl groups.
N-alkylated 3,4-dihydroisoquinolinones: Compounds with various alkyl groups at the nitrogen position, exhibiting different biological activities.
Uniqueness
5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its biological stability and activity. The presence of the ethyl and methyl groups can enhance its pharmacological properties and make it a valuable scaffold in drug discovery .
生物活性
5-Ethyl-3-methyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in therapeutic settings.
Chemical Structure and Properties
The structure of this compound features a fused bicyclic framework consisting of a benzene ring and a pyrrole-like ring. The specific substitution pattern with an ethyl group at the 5-position and a methyl group at the 3-position contributes significantly to its chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2-dihydroisoquinolin-1-one exhibit notable antimicrobial properties. Studies have shown that certain derivatives demonstrate significant activity against various pathogenic bacteria and fungi. For example, compounds derived from similar scaffolds have been evaluated against standard bacterial strains, showing marked activity particularly against Gram-positive bacteria and some Gram-negative strains like Escherichia coli .
| Compound | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Gram-positive bacteria | < 25 |
| Other derivatives | Antimicrobial | Gram-negative bacteria | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies typically involve evaluating the compound's effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary findings suggest that this compound can inhibit cell proliferation effectively, with IC50 values indicating potent activity .
| Cell Line | Compound Concentration (µM) | Observed Effect |
|---|---|---|
| HepG2 | < 25 | Significant inhibition |
| MCF-7 | 26–50 | Moderate inhibition |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific molecular targets within cells, influencing enzymatic activities or receptor functions relevant to disease treatment . For instance, its interaction with sigma receptors has been particularly noted in research focused on imaging techniques for cancer diagnostics .
Case Studies
Several case studies have investigated the biological effects of related compounds within the isoquinoline family:
- Antimicrobial Efficacy Study : A study evaluated various isoquinoline derivatives against a panel of pathogenic bacteria and fungi. The results indicated that certain derivatives exhibited potent antimicrobial activity, particularly against Gram-positive strains .
- Anticancer Evaluation : In vitro assays demonstrated that specific dihydroisoquinoline derivatives inhibited the growth of HepG2 and MCF-7 cell lines effectively. The study highlighted the structure-activity relationship (SAR) that could guide future drug development .
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
5-ethyl-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(9)7-8(2)13-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI 键 |
PPMWWBRJCMJLBH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=C(NC(=O)C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















